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Abstract
Aurora kinase inhibitor-10, also referred to as Compound 6c, is a potent and orally active

inhibitor of Aurora B kinase.[1] Developed from a series of phenyldiazepine and

pyridodiazepine analogs, this small molecule demonstrates significant potential in the field of

oncology research.[1] This technical guide provides a comprehensive overview of Compound

6c, including its mechanism of action, biochemical and cellular activity, and detailed

experimental protocols. The information presented herein is intended to support further

investigation and application of this compound in preclinical and drug discovery settings.

Introduction to Aurora Kinases and Compound 6c
The Aurora kinases are a family of serine/threonine kinases that play pivotal roles in the

regulation of mitosis.[2] This family comprises three highly homologous members in mammals:

Aurora A, Aurora B, and Aurora C. Aurora A is involved in centrosome maturation and

separation, as well as bipolar spindle assembly. Aurora B is a chromosomal passenger protein

that is essential for chromosome condensation, kinetochore-microtubule attachments, spindle

assembly checkpoint, and cytokinesis. Aurora C's function is primarily associated with meiosis.

Due to their critical roles in cell division and their frequent overexpression in various cancers,

Aurora kinases have emerged as attractive targets for anticancer drug development.
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Aurora kinase inhibitor-10 (Compound 6c) was identified through a structure-activity

relationship (SAR) optimization of a diazepane aniline pyrimidine hit.[1] It is characterized as a

potent inhibitor of Aurora B kinase with an 8-fluorobenzodiazepine scaffold.[1]

Chemical and Physical Properties
Property Value Reference

Chemical Name

N-(4-((8-fluoro-4-phenyl-

6,7,8,9-tetrahydro-5H-

benzo[b]azepin-2-yl)amino)-5-

fluoropyrimidin-2-

yl)benzenesulfonamide

[1]

Molecular Formula C31H26F2N6O2S [1]

Molecular Weight 584.65 g/mol [1]

Appearance Not specified

Solubility Not specified

CAS Number 2417228-90-9

Mechanism of Action
Compound 6c functions as an ATP-competitive inhibitor of Aurora B kinase. By binding to the

ATP-binding pocket of the enzyme, it blocks the phosphorylation of downstream substrates that

are critical for mitotic progression. Inhibition of Aurora B leads to defects in chromosome

alignment and segregation, failure of cytokinesis, and ultimately, induction of apoptosis in

proliferating cancer cells.

Biological Activity
Biochemical Activity
Compound 6c is a highly potent inhibitor of Aurora B kinase.

Target IC50 (nM) Reference

Aurora B Kinase 8 [1]
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The selectivity of Compound 6c against Aurora A and Aurora C kinases has not been reported

in the reviewed literature.

Cellular Activity
The anti-proliferative activity of Compound 6c has been evaluated against a panel of human

cancer cell lines.

Cell Line Cancer Type IC50 (µM) Reference

MCF-7
Breast

Adenocarcinoma
0.57 ± 0.23 [1]

MDA-MB-231
Breast

Adenocarcinoma
0.42 ± 0.20 [1]

SkoV3 Ovarian Cancer 0.69 ± 0.30 [1]

A375 Melanoma 3.97 ± 0.67

A549 Lung Carcinoma 1.53 ± 0.52

In Vivo Pharmacokinetics
In a pharmacokinetic study in mice, Compound 6c demonstrated good oral bioavailability.[1]

Parameter Value Reference

Bioavailability (F%) 73 [1]

AUC 1360 ng.h/mL [1]

Experimental Protocols
Aurora B Kinase Inhibition Assay (ADP-Glo™ Kinase
Assay)
This protocol is a general guideline for determining the in vitro potency of an inhibitor against

Aurora B kinase using a luminescence-based ADP detection assay.
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Materials:

Recombinant human Aurora B kinase

Kinase substrate (e.g., Kemptide)

ATP

Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM

DTT)[3]

Compound 6c (or other test inhibitors)

ADP-Glo™ Kinase Assay Kit (Promega)

384-well white plates

Plate reader capable of measuring luminescence

Procedure:

Prepare serial dilutions of Compound 6c in DMSO and then dilute in kinase reaction buffer.

In a 384-well plate, add 1 µL of the diluted compound or vehicle (DMSO control).

Add 2 µL of a solution containing Aurora B kinase in kinase reaction buffer.

Add 2 µL of a solution containing the kinase substrate and ATP in kinase reaction buffer to

initiate the reaction. The final ATP concentration should be at or near the Km for Aurora B.

Incubate the plate at room temperature for 60 minutes.[3]

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the

remaining ATP.

Incubate at room temperature for 40 minutes.[3]

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a

luminescent signal.
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Incubate at room temperature for 30-60 minutes.[3]

Measure the luminescence using a plate reader.

Calculate the percent inhibition for each compound concentration and determine the IC50

value by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)
This protocol outlines a general procedure for assessing the anti-proliferative effects of

Compound 6c on adherent cancer cell lines.

Materials:

Cancer cell lines (e.g., MCF-7, MDA-MB-231)

Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum

(FBS) and 1% penicillin-streptomycin

Compound 6c

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

96-well clear flat-bottom plates

Multi-well spectrophotometer

Procedure:

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture

medium.

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell

attachment.

Prepare serial dilutions of Compound 6c in culture medium.
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Remove the medium from the wells and add 100 µL of the diluted compound or vehicle

control.

Incubate the plate for 72 hours at 37°C and 5% CO2.

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4]

Carefully remove the medium containing MTT.

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

Gently shake the plate for 15 minutes to ensure complete dissolution.

Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer.[5]

[6]

Calculate the percentage of cell viability for each treatment and determine the IC50 value.
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Caption: Aurora B Kinase Signaling Pathway and Inhibition by Compound 6c.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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